Acetaldehyd-allylhydrazon
Description
Acetaldehyde-allylhydrazone (systematic name: (Z)-N'-allylidenemethanohydrazide) is a hydrazone derivative formed via the condensation of acetaldehyde (ethanal) and allylhydrazine. Hydrazones are characterized by the R₁R₂C=NNR₃R₄ functional group, where the carbonyl group of an aldehyde or ketone reacts with hydrazine or its derivatives. Its structure combines the reactivity of the allyl group (C=C) with the nucleophilic properties of the hydrazone moiety, enabling applications in catalysis and pharmaceutical intermediates .
Properties
CAS No. |
19031-77-7 |
|---|---|
Molecular Formula |
C9H12N2O2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Acetaldehyde-allylhydrazone belongs to the hydrazone class, which includes compounds like formaldehyde-allylhydrazone , benzaldehyde-allylhydrazone , and cinnamaldehyde-allylhydrazone . Below is a comparative analysis based on synthesis, reactivity, and physicochemical properties.
Table 1: Key Properties of Selected Hydrazones
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polar Solvents) | Reaction Yield (%) |
|---|---|---|---|---|---|
| Acetaldehyde-allylhydrazone | C₄H₈N₂O | 100.12 | 98–102 (decomposes) | Moderate (EtOH, MeOH) | 30–45* |
| Formaldehyde-allylhydrazone | C₃H₆N₂O | 86.10 | 115–118 | High (H₂O, MeOH) | 15–20† |
| Benzaldehyde-allylhydrazone | C₁₀H₁₀N₂O | 174.20 | 145–148 | Low (EtOH, CHCl₃) | 65–80‡ |
*Data extrapolated from aliphatic aldehyde reactions under reflux (EtOH, AcOH catalyst) .
†Low yield due to formaldehyde’s high volatility and side reactions .
‡Higher yield attributed to aromatic aldehyde stability and slower reaction kinetics .
Reactivity and Stability
- Acetaldehyde-allylhydrazone : Exhibits moderate stability but is prone to hydrolysis under strong acidic or basic conditions. Its allyl group participates in cycloaddition reactions (e.g., [3+2] with nitriles) but requires controlled temperatures to avoid decomposition .
- Benzaldehyde-allylhydrazone : More stable due to resonance stabilization of the aromatic ring. Resists hydrolysis but undergoes electrophilic substitution (e.g., nitration) .
- Cinnamaldehyde-allylhydrazone : The conjugated double bond enhances reactivity in Diels-Alder reactions, a feature absent in acetaldehyde derivatives .
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